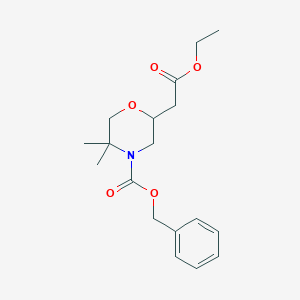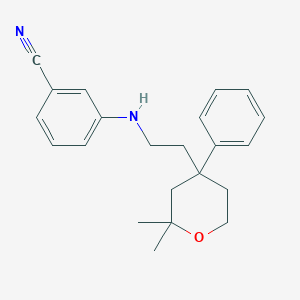
PKC|C pseudosubstrate inhibitor,myristoylated
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Protein Kinase C pseudosubstrate inhibitor, myristoylated” is a cell-permeable, reversible, substrate competitive inhibitor of protein kinase C. This compound is myristoylated, meaning it has a myristoyl group attached, which enhances its cell permeability. Protein kinase C is a family of enzymes that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Protein Kinase C pseudosubstrate inhibitor, myristoylated, involves the following steps:
Peptide Synthesis: The peptide sequence corresponding to the pseudosubstrate region of protein kinase C is synthesized using solid-phase peptide synthesis.
Myristoylation: The synthesized peptide is then myristoylated by reacting it with myristic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide.
Purification: The myristoylated peptide is purified using high-performance liquid chromatography to achieve a high degree of purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions
Protein Kinase C pseudosubstrate inhibitor, myristoylated, primarily undergoes the following types of reactions:
Hydrolysis: The peptide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Oxidation: The methionine residues in the peptide sequence can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents such as dithiothreitol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol.
Major Products Formed
Hydrolysis: Smaller peptide fragments.
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
科学的研究の応用
Protein Kinase C pseudosubstrate inhibitor, myristoylated, has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of protein kinase C activity and its effects on various biochemical pathways.
Biology: Employed in cell biology to investigate the role of protein kinase C in cellular processes such as signal transduction, cell proliferation, and apoptosis.
Medicine: Utilized in pharmacological studies to develop potential therapeutic agents targeting protein kinase C-related pathways in diseases such as cancer and diabetes.
Industry: Applied in the development of diagnostic assays and research reagents for studying protein kinase C activity.
作用機序
Protein Kinase C pseudosubstrate inhibitor, myristoylated, exerts its effects by competitively inhibiting the substrate binding to protein kinase C. The myristoylated pseudosubstrate peptide mimics the natural substrate of protein kinase C, thereby preventing the enzyme from phosphorylating its actual substrates. This inhibition disrupts the downstream signaling pathways mediated by protein kinase C, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
- Protein Kinase C zeta pseudosubstrate inhibitor, myristoylated
- Protein Kinase C theta pseudosubstrate inhibitor, myristoylated
- Protein Kinase C eta pseudosubstrate inhibitor, myristoylated
Uniqueness
Protein Kinase C pseudosubstrate inhibitor, myristoylated, is unique due to its specific peptide sequence and myristoylation, which confer high cell permeability and selective inhibition of protein kinase C. Compared to other similar compounds, it offers distinct advantages in terms of potency and specificity in inhibiting protein kinase C activity.
特性
分子式 |
C101H185N41O23S |
|---|---|
分子量 |
2373.9 g/mol |
IUPAC名 |
2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S,3R)-3-hydroxy-2-(tetradecanoylamino)butanoyl]amino]pentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C101H185N41O23S/c1-9-11-12-13-14-15-16-17-18-19-20-36-75(147)140-79(58(7)143)95(165)137-65(34-27-47-123-100(114)115)87(157)129-60(29-21-22-42-102)83(153)131-64(33-26-46-122-99(112)113)86(156)135-67(37-39-72(103)144)88(158)130-61(30-23-43-119-96(106)107)82(152)127-57(6)80(150)128-69(41-49-166-8)89(159)133-63(32-25-45-121-98(110)111)84(154)132-62(31-24-44-120-97(108)109)85(155)134-66(35-28-48-124-101(116)117)90(160)141-77(55(3)4)93(163)138-70(50-59-52-118-54-126-59)92(162)136-68(38-40-73(104)145)91(161)142-78(56(5)10-2)94(164)139-71(51-74(105)146)81(151)125-53-76(148)149/h52,54-58,60-71,77-79,143H,9-51,53,102H2,1-8H3,(H2,103,144)(H2,104,145)(H2,105,146)(H,118,126)(H,125,151)(H,127,152)(H,128,150)(H,129,157)(H,130,158)(H,131,153)(H,132,154)(H,133,159)(H,134,155)(H,135,156)(H,136,162)(H,137,165)(H,138,163)(H,139,164)(H,140,147)(H,141,160)(H,142,161)(H,148,149)(H4,106,107,119)(H4,108,109,120)(H4,110,111,121)(H4,112,113,122)(H4,114,115,123)(H4,116,117,124)/t56-,57-,58+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,77-,78-,79-/m0/s1 |
InChIキー |
MQJYKUNBNZJSRT-OHDHYVTHSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O |
正規SMILES |
CCCCCCCCCCCCCC(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)
![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)








